2-Butanone peroxide
Overview
Description
Mechanism of Action
Target of Action
2-Butanone peroxide, also known as methyl ethyl ketone peroxide, is a highly reactive compound . Its primary targets are organic materials, where it acts as an oxidant . Due to its ability to generate free radicals, it is used in various industrial applications, including as a starting material for organic syntheses, a polymerization initiator, and a curing agent .
Mode of Action
The mode of action of this compound is primarily through its ability to generate free radicals . These free radicals can cause local irritation of skin and mucous membranes . It’s also speculated that these free radicals could potentially have mutagenic, teratogenic, and carcinogenic properties .
Biochemical Pathways
It’s known that the compound’s reactivity and ability to generate free radicals can lead to various chemical reactions . For instance, it can participate in oxidation reactions, contributing to the formation of new compounds .
Pharmacokinetics
It’s known that the toxic effects of organic peroxides like this compound are restricted because they are inactivated by peroxidases and converted to less toxic metabolites .
Result of Action
The primary result of this compound’s action is local irritation of skin and mucous membranes due to its high reactivity and ability to generate free radicals . Phototoxic effects and the induction of allergic contact dermatitis have also been described .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, heating may cause a fire, indicating that temperature is a critical factor in its stability . Moreover, it’s recommended to store the compound in a well-ventilated place, suggesting that air circulation can affect its efficacy and stability .
Biochemical Analysis
Biochemical Properties
2-Butanone peroxide is involved in the generation and detoxification of hydrogen peroxide (H2O2) . It is known to interact with enzymes such as glutathione peroxidases, which catalyze the reduction of this compound to the corresponding alcohols . This interaction plays a crucial role in maintaining the reactive oxygen species (ROS) level inside the cell .
Cellular Effects
Exposure to this compound can cause adverse health effects. In humans, it can cause irritation of the nose, throat, skin, and eyes . In animals, exposure to high concentrations can lead to symptoms like headache, dizziness, and irritation of the eyes, nose, and throat .
Molecular Mechanism
The principal metabolic pathway for organic hydroperoxides like this compound is reduction to the corresponding alcohols . This reaction is catalyzed by glutathione peroxidases . The hydrogen donor is reduced glutathione, which is oxidized to glutathione disulfide in the reaction .
Temporal Effects in Laboratory Settings
This compound is stable under normal conditions . It decomposes after prolonged UV exposure to give ethane, methane, carbon monoxide, ethylene, and diacetyl . Diacetyl is formed by oxidation of MEK with air in the presence of special catalysts .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . High concentrations can lead to serious health effects such as kidney damage . Lower concentrations can cause mild symptoms like headache, fatigue, and feeling of intoxication .
Metabolic Pathways
This compound is involved in the generation and detoxification of hydrogen peroxide (H2O2) . It interacts with enzymes such as glutathione peroxidases, which catalyze the reduction of this compound to the corresponding alcohols .
Transport and Distribution
This compound is highly sensitive to heat, friction, shock, flame or other sources of ignition, causing risks in production, storage, and transportation . It is rapidly transported and distributed within cells and tissues .
Subcellular Localization
The subcellular distribution of reactive oxygen species (ROS) and ROS-modified proteins, which this compound interacts with, critically influence the redox-sensitive regulation of pathways .
Preparation Methods
2-Butanone peroxide is synthesized by reacting methyl ethyl ketone with hydrogen peroxide in the presence of sulfuric acid. The reaction involves oxidation, neutralization, separation, dehydration, standing, and filtration, followed by the addition of a solubilizing agent to obtain the final product .
Chemical Reactions Analysis
2-Butanone peroxide undergoes various chemical reactions, primarily involving oxidation. It acts as an oxidizing agent and can participate in radical polymerization reactions. Common reagents used in these reactions include hydrogen peroxide and sulfuric acid. The major products formed from these reactions are polymers and crosslinked materials .
Scientific Research Applications
2-Butanone peroxide has numerous applications in scientific research:
Comparison with Similar Compounds
2-Butanone peroxide is similar to other organic peroxides such as di-tert-butyl peroxide, dicumyl peroxide, and tert-butyl peroxyacetate. it is unique due to its specific molecular structure and reactivity, which make it particularly effective in polymerization and curing processes .
Similar Compounds
- Di-tert-butyl peroxide
- Dicumyl peroxide
- Tert-butyl peroxyacetate
Properties
IUPAC Name |
2-hydroperoxy-2-(2-hydroperoxybutan-2-ylperoxy)butane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O6/c1-5-7(3,11-9)13-14-8(4,6-2)12-10/h9-10H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUGQJXVXHBTEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(OO)OOC(C)(CC)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024671 | |
Record name | 2-Butanone peroxide | |
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Molecular Weight |
210.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl ethyl ketone peroxide is a colorless liquid. Strong irritant to skin and tissue. Used as an initiator for room temperature cure of unsaturated polyester resins., Liquid, Colorless liquid with a characteristic odor. [Note: Explosive decomposition occurs at 230 degrees F.]; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a characteristic odor., Colorless liquid with a characteristic odor. [Note: Explosive decomposition occurs at 230 °F.] | |
Record name | METHYL ETHYL KETONE PEROXIDE | |
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Record name | 2-Butanone, peroxide | |
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Record name | Methyl ethyl ketone peroxide | |
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Record name | METHYL ETHYL KETONE PEROXIDE (Technical product) | |
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Record name | METHYL ETHYL KETONE PEROXIDE | |
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Record name | Methyl ethyl ketone peroxide | |
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Boiling Point |
244 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 19 °C, 244 °F (decomposes), 244 °F (Decomposes) | |
Record name | METHYL ETHYL KETONE PEROXIDE | |
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Record name | 2-BUTANONE PEROXIDE | |
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Record name | METHYL ETHYL KETONE PEROXIDE | |
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Record name | Methyl ethyl ketone peroxide | |
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Flash Point |
180 °F (NTP, 1992), 180 °F, 125-200 °F for 60% MEKP (open cup), (oc) 125-200 °F (60% MEKP) | |
Record name | METHYL ETHYL KETONE PEROXIDE | |
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Record name | Methyl ethyl ketone peroxide | |
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Record name | METHYL ETHYL KETONE PEROXIDE | |
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Record name | Methyl ethyl ketone peroxide | |
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Solubility |
1 to 5 mg/mL at 72 °F (NTP, 1992), Partially miscible in water; completely miscible with most organic solvents, Solubility in water: very poor, Soluble | |
Record name | METHYL ETHYL KETONE PEROXIDE | |
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Record name | 2-BUTANONE PEROXIDE | |
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Record name | METHYL ETHYL KETONE PEROXIDE (Technical product) | |
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Record name | Methyl ethyl ketone peroxide | |
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Density |
1.17 at 68 °F (USCG, 1999) - Denser than water; will sink, Relative density (water = 1): 1.10-1.17, 1.12, (59 °F): 1.12 | |
Record name | METHYL ETHYL KETONE PEROXIDE | |
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Record name | METHYL ETHYL KETONE PEROXIDE | |
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Record name | Methyl ethyl ketone peroxide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0416.html | |
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Vapor Density |
Component 2 (83.33%: LACTOSE): 6.69 (NTP, 1992) (Relative to Air) | |
Record name | METHYL ETHYL KETONE PEROXIDE | |
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Vapor Pressure |
less than 0.01 mmHg at 68 °F Component 2 (83.33%: LACTOSE) (NTP, 1992) | |
Record name | METHYL ETHYL KETONE PEROXIDE | |
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Color/Form |
Colorless liquid, Colorless liquid [Note: Explosive decomposition occurs at 230 degrees F]. | |
CAS No. |
1338-23-4, 126-76-1 | |
Record name | METHYL ETHYL KETONE PEROXIDE | |
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URL | https://www.osha.gov/chemicaldata/239 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Butanone, peroxide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/EL903210.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
A: 2-Butanone peroxide (MEKP) is primarily used as a radical initiator in the polymerization of unsaturated polyester resins. It acts as a hardening agent for fiberglass-reinforced plastics and a curing agent for various applications. [, ]
A: MEKP decomposes into free radicals upon heating or in the presence of catalysts. These radicals then react with the unsaturated bonds in polyester resins, initiating chain-growth polymerization and ultimately leading to hardening. [, ]
A: Several analytical techniques can be used to characterize MEKP, including electrospray ionization mass spectrometry (ESI-MS) for determining oligomeric profiles and gas chromatography-mass spectrometry (GC-MS) for analyzing the individual components of MEKP mixtures. [, ]
A: Yes, ESI-MS analysis of the oligomeric distributions and byproducts formed during MEKP synthesis can provide discriminatory power between different synthetic batches. This information can be valuable for forensic applications. []
A: MEKP is an unstable organic peroxide, and its decomposition can be exothermic, potentially leading to spontaneous ignition under certain conditions. Safe storage and transportation require careful consideration of temperature, quantity, and packaging to prevent hazardous situations. []
A: Yes, researchers have utilized steady-state thermal explosion theory to determine safe storage and transportation conditions for MEKP. The critical mass of MEKP, which is the maximum amount that can be safely stored or transported at a given temperature, has been determined to ensure safety. []
A: Reversed micelles are nano-sized water droplets dispersed in an organic solvent and stabilized by surfactants. They are used as microreactors to create a predominantly nonaqueous environment for studying enzymatic reactions involving MEKP, as some enzymes retain activity in these systems. [, ]
A: Researchers have developed various amperometric biosensors for detecting MEKP and other organic peroxides. These biosensors often utilize immobilized enzymes, such as horseradish peroxidase, in conjunction with electrochemical mediators to generate a measurable signal proportional to the peroxide concentration. [, , , , , , ]
A: Yes, some of these biosensors have been specifically designed for use in predominantly non-aqueous media, such as reversed micelles or mixtures of organic solvents and water, expanding their applicability in various analytical settings. [, , ]
A: Various materials have been employed in constructing these biosensors, including graphite-poly(tetrafluoroethylene) composites, poly-N-methylpyrrole films, reticulated vitreous carbon, and agarose hydrogels. These materials provide suitable platforms for enzyme immobilization and electrochemical detection. [, , , ]
A: These materials offer advantages such as biocompatibility, stability in various solvents, and ease of modification. They enable efficient enzyme immobilization while maintaining enzymatic activity and facilitating electron transfer for electrochemical detection. [, , , ]
A: Mediators like ferrocene and ferrocyanide facilitate electron transfer between the enzyme's active site and the electrode surface, enhancing the sensitivity and speed of detection. These mediators are chosen for their electrochemical properties and compatibility with the specific enzyme and reaction being studied. [, ]
A: Yes, topical toxicity studies in rats and mice have shown that MEKP can cause skin irritation, necrosis, and inflammation at the site of application. Systemic effects, such as spleen and bone marrow changes, were also observed, primarily at higher doses. []
A: In the 13-week dermal toxicity study, a NOAEL for histopathologic skin lesions could not be determined because lesions were observed even at the lowest tested dose. []
A: Yes, MEKP was found to be mutagenic in the mouse lymphoma assay but not in Salmonella typhimurium tests. It also induced chromosomal aberrations and sister chromatid exchanges in Chinese hamster ovary cells. []
A: Yes, alternative curing agents, such as benzoyl peroxide and dicumyl peroxide, can be used in place of MEKP in some applications. The choice of curing agent depends on factors like the specific resin system, desired curing speed, and safety considerations. []
A: While specific structure-activity relationships haven't been extensively elucidated within these papers, the research suggests that the sensitivity and response time of the biosensor can vary depending on the specific organic peroxide being detected. This difference highlights the influence of steric and electronic factors of the peroxide on its interaction with the enzyme and mediator. [, ]
A: MEKP, alongside cobalt naphthenate, has been successfully employed as an initiator in developing biobased unsaturated polyester materials incorporating epoxidized methyl soyate (EMS) and epoxidized methyl linseedate (EML). These biobased materials showed promising properties like high elastic modulus, glass transition temperature, and improved impact strength. [, ]
A: Incorporating EMS and EML into unsaturated polyester materials offers several advantages, including enhancing their biobased content, improving mechanical properties like impact strength, and potentially reducing reliance on petroleum-derived counterparts. [, ]
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